Regioisomeric Differentiation: N1- vs. C3-Substitution Determines Hydrogen-Bond Donor Topology and Synthetic Accessibility
2-(1H-Indol-1-yl)-1-phenylethanol is the N1-substituted regioisomer of the indole ethanol family, structurally distinct from the C3-substituted 1-Phenyltryptophol (2-(1-phenylindol-3-yl)ethanol). Both share the molecular formula C₁₆H₁₅NO (MW 237.30 g·mol⁻¹) but differ in the attachment point of the hydroxyethyl linker to the indole core . In N1-substituted indoles, the indole nitrogen participates in the linker connectivity, eliminating the N–H hydrogen-bond donor present in C3-substituted analogs. This alters the compound's capacity to act as a hydrogen-bond donor in biological target engagement and modifies its LogP and solubility profile relative to the C3 isomer. The N1 architecture also enables distinct synthetic derivatization pathways—such as N-alkylation or N-acylation—that are inaccessible to C3-substituted counterparts [1].
| Evidence Dimension | Hydrogen-bond donor count and substitution architecture |
|---|---|
| Target Compound Data | N1-substituted; indole N–H absent (tertiary amine character at indole nitrogen); 1 H-bond donor (secondary alcohol –OH) and 1 H-bond acceptor (indole N or alcohol O); C₁₆H₁₅NO; MW 237.30 |
| Comparator Or Baseline | 1-Phenyltryptophol: C3-substituted; indole N–H present; 2 H-bond donors (indole N–H + alcohol –OH); C₁₆H₁₅NO; MW 237.30 |
| Quantified Difference | Difference of 1 H-bond donor; altered LogP and solubility profile (quantitative experimental LogP data not available for direct comparison in published literature; class-level inference based on indole N1- vs. C3-substitution principles) |
| Conditions | Structural and physicochemical comparison based on chemical structure; no head-to-head experimental LogP or solubility measurement identified in published literature. |
Why This Matters
For medicinal chemistry campaigns, the absence of the indole N–H donor in the N1-substituted scaffold can reduce polar surface area and enhance membrane permeability relative to C3-substituted analogs, which may be advantageous for CNS-targeted or intracellular target programs—provided this class-level inference is validated experimentally.
- [1] Tsotinis, A., et al. (2002). Synthesis of N1-Phenethyl Substituted Indole Derivatives as New Melatoninergic Agonists and Antagonists. Chem. Pharm. Bull., 50(1), 31–39. (Class-level precedent for N1-substitution effects on biological activity.) View Source
